2-(3,4-Dihydroxyphenyl)ethyl butanoate

Catalog No.
S13065204
CAS No.
644985-85-3
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dihydroxyphenyl)ethyl butanoate

CAS Number

644985-85-3

Product Name

2-(3,4-Dihydroxyphenyl)ethyl butanoate

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl butanoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-2-3-12(15)16-7-6-9-4-5-10(13)11(14)8-9/h4-5,8,13-14H,2-3,6-7H2,1H3

InChI Key

FWSMIAYDVSAALB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC1=CC(=C(C=C1)O)O

2-(3,4-Dihydroxyphenyl)ethyl butanoate is an organic compound characterized by its ester functional group, derived from the reaction of 3,4-dihydroxyphenyl ethyl alcohol and butanoic acid. This compound has the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. Its structure features a butanoate moiety attached to a phenolic group with two hydroxyl substituents, which contributes to its distinctive chemical properties and biological activities.

Typical of esters and phenolic compounds:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield 3,4-dihydroxyphenyl ethyl alcohol and butanoic acid.
  • Esterification: It can react with alcohols to form new esters in the presence of an acid catalyst.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, leading to various derivatives.

2-(3,4-Dihydroxyphenyl)ethyl butanoate exhibits notable biological activities:

  • Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Research suggests that compounds with similar structures may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects: Some studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl butanoate typically involves the following steps:

  • Preparation of 3,4-Dihydroxyphenyl Ethanol: This can be synthesized from catechol derivatives through reduction reactions.
  • Esterification Reaction: The alcohol is then reacted with butanoic acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions to facilitate the formation of the ester bond.

General Reaction Scheme

3 4 Dihydroxyphenyl Ethanol+Butanoic AcidH2SO42 3 4 Dihydroxyphenyl ethyl butanoate+H2O\text{3 4 Dihydroxyphenyl Ethanol}+\text{Butanoic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 3 4 Dihydroxyphenyl ethyl butanoate}+\text{H}_2\text{O}

2-(3,4-Dihydroxyphenyl)ethyl butanoate has several applications:

  • Pharmaceuticals: Due to its potential bioactive properties, it may be explored for drug development aimed at treating oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.
  • Food Industry: It could be used as a natural preservative or antioxidant in food products.

Research into the interactions of 2-(3,4-Dihydroxyphenyl)ethyl butanoate with biological systems is ongoing. Key areas of interest include:

  • Enzyme Inhibition: Studies may focus on how this compound interacts with enzymes involved in inflammation and oxidative stress pathways.
  • Cellular Mechanisms: Understanding how it affects cell signaling pathways could provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-(3,4-Dihydroxyphenyl)ethyl butanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,4-Dihydroxyphenyl ethanolContains two hydroxyl groups on a phenolic ringAntioxidant activity
Butyric acidStraight-chain fatty acidKnown for its role in gut health
2-(3-Hydroxyphenyl)ethyl acetateSimilar ester structure with one hydroxyl groupUsed as a flavoring agent
2-(4-Hydroxyphenyl)ethyl butanoateSimilar structure with para-hydroxyl substitutionDifferent biological activity profile

Uniqueness

The uniqueness of 2-(3,4-Dihydroxyphenyl)ethyl butanoate lies in its specific arrangement of functional groups (two hydroxyl groups on the aromatic ring and an ester bond), which influences its chemical reactivity and biological activity. This compound's potential applications in pharmaceuticals and cosmetics highlight its significance compared to other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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